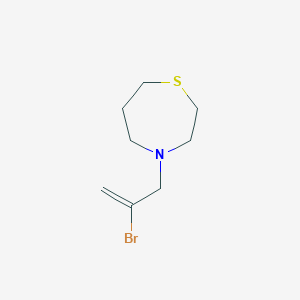
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential use in treating a range of neurological disorders, including addiction, epilepsy, and anxiety.
Mécanisme D'action
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, leading to a reduction in seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it is a highly specific inhibitor of GABA aminotransferase, meaning that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. One limitation of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide. One area of interest is the use of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide as a treatment for addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to more effective treatments for neurological disorders. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide in humans.
Méthodes De Synthèse
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 2-cyclopentenone with hydroxylamine, followed by the addition of oxan-4-ol and pyrrolidine-2-carboxylic acid. The resulting compound can then be purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been studied extensively for its potential use in treating a range of neurological disorders. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Propriétés
IUPAC Name |
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-14-5-1-3-12(14)16-15(19)13-4-2-8-17(13)11-6-9-20-10-7-11/h11-14,18H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQIOTPXDDRGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2CCCN2C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)




![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)


![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
